(2Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
Description
(2Z)-2-(3,4-Dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one core substituted with a 3,4-dimethoxybenzylidene group at the C2 position and a hydroxyl group at C4. It is synthesized via aldol condensation between 6-hydroxybenzofuran-3(2H)-one and 3,4-dimethoxybenzaldehyde under basic conditions, yielding a yellow crystalline solid with a high melting point (218.9–219.6°C) and excellent purity (93.5% yield) . Its molecular formula is C₁₇H₁₄O₆, confirmed by HRMS (ESI) m/z 297.0768 (theoretical: 297.0765) . The compound is commercially available (CAS RN: 1322574-14-0) and used in pharmaceutical and materials science research .
Properties
IUPAC Name |
(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-13-6-3-10(7-15(13)21-2)8-16-17(19)12-5-4-11(18)9-14(12)22-16/h3-9,18H,1-2H3/b16-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCCNWHJQXNUQE-PXNMLYILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The chemical structure of this compound is characterized by a benzofuran core with a methoxy-substituted benzylidene moiety. The molecular formula is , and it has a molecular weight of 298.29 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which may help in scavenging free radicals.
- Anticancer Properties : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacterial strains, indicating its potential as an antimicrobial agent.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The findings are summarized in the table below:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.0 | Apoptosis induction |
| HeLa (Cervical) | 12.5 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 18.0 | Inhibition of proliferation |
These results suggest that the compound may serve as a lead for developing new anticancer therapies.
Antioxidant Activity
The antioxidant capacity was evaluated using the DPPH radical scavenging assay. The compound exhibited an IC50 value of 25 µM, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid.
Antimicrobial Activity
The antimicrobial efficacy was tested against both Gram-positive and Gram-negative bacteria. The results are presented in the following table:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings highlight the potential use of this compound in developing new antimicrobial agents.
Case Studies
- Cytotoxicity in Cancer Research : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in significant cell death compared to untreated controls. Flow cytometry analysis revealed increased annexin V positivity, confirming apoptosis.
- Antioxidant Efficacy : In an animal model of oxidative stress induced by paraquat, administration of this compound significantly reduced markers of oxidative damage in liver tissues, suggesting its protective role against oxidative stress.
Comparison with Similar Compounds
Table 1: Comparison of Physicochemical and Spectral Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
